molecular formula C11H10O2 B12826488 5-Hydroxy-1-phenylpent-2-yn-1-one

5-Hydroxy-1-phenylpent-2-yn-1-one

Cat. No.: B12826488
M. Wt: 174.20 g/mol
InChI Key: ZFSZDUAJZZSEBC-UHFFFAOYSA-N
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Description

5-Hydroxy-1-phenylpent-2-yn-1-one is an organic compound with the molecular formula C11H10O2 It is a member of the enynone family, characterized by the presence of both alkene and alkyne groups conjugated with a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-1-phenylpent-2-yn-1-one typically involves the reaction of phenylacetylene with propargyl alcohol in the presence of a base such as potassium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, followed by oxidation to yield the desired product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Ethanol or methanol

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts such as palladium or copper can enhance the reaction efficiency. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-1-phenylpent-2-yn-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C to room temperature.

    Substitution: Bromine in carbon tetrachloride at room temperature.

Major Products Formed

    Oxidation: 5-Oxo-1-phenylpent-2-yn-1-one

    Reduction: 5-Hydroxy-1-phenylpent-2-yn-1-ol

    Substitution: 4-Bromo-5-hydroxy-1-phenylpent-2-yn-1-one

Scientific Research Applications

5-Hydroxy-1-phenylpent-2-yn-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Hydroxy-1-phenylpent-2-yn-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-2-propyn-1-one
  • 5-Hydroxy-2-pentyn-1-one
  • 1-Phenyl-1-butyne-3-one

Uniqueness

5-Hydroxy-1-phenylpent-2-yn-1-one is unique due to the presence of both hydroxyl and phenyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

5-hydroxy-1-phenylpent-2-yn-1-one

InChI

InChI=1S/C11H10O2/c12-9-5-4-8-11(13)10-6-2-1-3-7-10/h1-3,6-7,12H,5,9H2

InChI Key

ZFSZDUAJZZSEBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C#CCCO

Origin of Product

United States

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